![molecular formula C21H17ClN6O5 B2778626 5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171203-58-9](/img/structure/B2778626.png)
5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a pyrrolo-triazole derivative with a complex structure.
- It contains a chlorophenyl group, a dimethoxyphenyl group, and an oxadiazole ring.
- The molecule exhibits potential biological activities.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it likely involves multi-step reactions to assemble the various functional groups.
Molecular Structure Analysis
- The compound’s molecular formula is C~20~H~18~ClN~5~O~5~.
- It has a fused pyrrolo-triazole core with a chlorophenyl substituent and a dimethoxyphenyl group.
- The 1,2,4-oxadiazole ring contributes to its overall structure.
Chemical Reactions Analysis
- Without specific data, I can’t provide detailed information on chemical reactions involving this compound. However, it may participate in various reactions typical of heterocyclic compounds.
Physical And Chemical Properties Analysis
- Density : 1.23 g/cm³
- Melting Point : 197 °C
- Boiling Point : 534.8°C at 760 mmHg
- Refractive Index : 1.645
Scientific Research Applications
Anti-protozoal Activity
Compounds containing the 1,2,4-oxadiazole and 1,2,3-triazole rings, similar to the one , have been synthesized and investigated for their anti-protozoal and anti-cancer properties. These novel heterocyclic compounds were designed using the principle of bioisosterism and were synthesized through a 1,3-dipolar cycloaddition reaction. Their anti-protozoal activities were explored in vitro, highlighting the potential of such compounds in developing new therapeutic agents against protozoal infections (Dürüst et al., 2012).
Antifungal Properties
Another study focused on the solubility thermodynamics and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class. This research provides insight into the pharmacologically relevant physicochemical properties, solubility in various solvents, and thermodynamic parameters, shedding light on the compound's potential for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, with some compounds demonstrating good or moderate activity against test microorganisms. This research underscores the significance of structural modification in enhancing the antimicrobial potential of heterocyclic compounds (Bektaş et al., 2010).
Oxidation Reactions
A study on 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione revealed its utility as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This research highlights the compound's role in facilitating oxidation reactions with moderate to good yields (Zolfigol et al., 2006).
Safety And Hazards
- Safety data would require experimental studies and toxicity assessments.
- As with any novel compound, caution should be exercised during handling and exposure.
Future Directions
- Investigate its potential as a drug candidate or probe its biological activity.
- Explore modifications to enhance its properties or target specific pathways.
I hope this analysis provides a useful overview of the compound. If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
5-(3-chlorophenyl)-3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O5/c1-31-13-6-7-14(15(9-13)32-2)19-23-16(33-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)12-5-3-4-11(22)8-12/h3-9,17-18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFSBPLNQWRIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2778543.png)
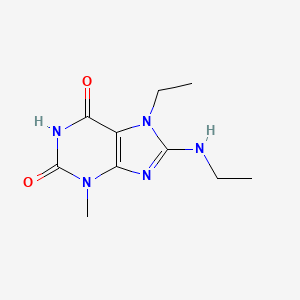
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2778547.png)
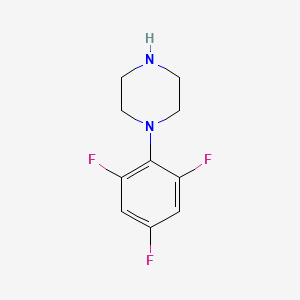
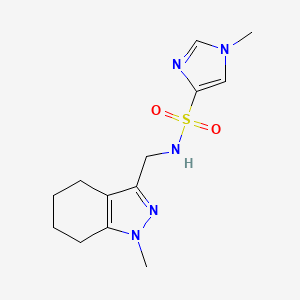
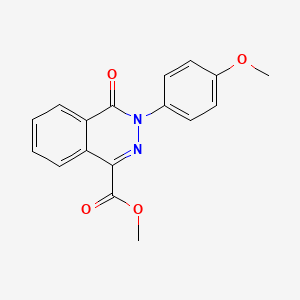
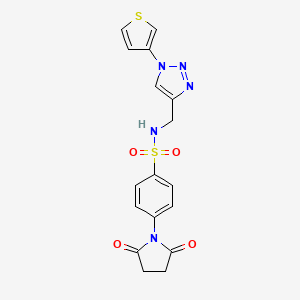
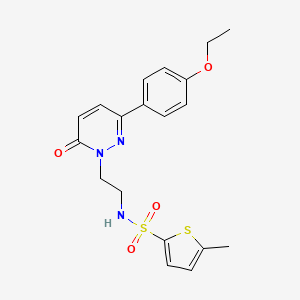
![N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B2778555.png)
![4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2778556.png)
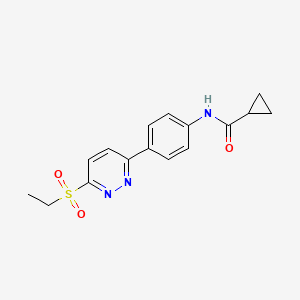
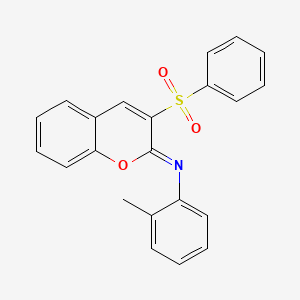
![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)